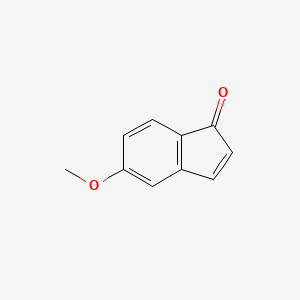

5-Methoxy-1H-inden-1-one

描述

Contextual Significance of the Indenone Scaffold in Medicinal Chemistry and Organic Synthesis

The indenone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentenone ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to its recurring presence in a multitude of pharmacologically active compounds. researchgate.net The structural rigidity and versatile chemical nature of the indenone core allow it to serve as a foundational template for the design and synthesis of molecules with a wide array of biological activities. beilstein-journals.orgresearchgate.net

In the field of medicinal chemistry, indenone derivatives have demonstrated a remarkable spectrum of therapeutic potential. They are investigated for their applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netbeilstein-journals.org A prominent example of the clinical success of an indenone-related structure is Donepezil (B133215), an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features a structurally related indanone core. nih.govresearchgate.netnih.gov The ability of the indenone scaffold to interact with various biological targets has made it a focal point for the development of new therapeutic agents. nih.govacs.org

From an organic synthesis perspective, the indenone framework is a valuable intermediate and building block. researchgate.net Its synthesis has been a subject of intense study, leading to the development of numerous synthetic methodologies. researchgate.net Classic reactions such as the Nazarov cyclization, as well as modern transition-metal-catalyzed reactions, are employed to construct the indenone core. beilstein-journals.orgnih.govorganic-chemistry.org The reactivity of the enone system within the indenone structure also allows for a variety of chemical modifications, enabling the synthesis of diverse and complex molecular architectures. organic-chemistry.orgrsc.org

Overview of Research Interest in 5-Methoxy-1H-inden-1-one and Related Derivatives

The specific compound, this compound, has attracted considerable research attention due to the influence of the methoxy (B1213986) group on the electronic properties and biological activity of the indenone scaffold. The methoxy substituent, an electron-donating group, can modulate the reactivity and intermolecular interactions of the molecule, making it a key feature in the design of targeted therapeutic agents. nih.gov

Research has specifically highlighted the role of this compound as a crucial precursor in the synthesis of various biologically active molecules. mdpi.com It serves as a starting material for the creation of derivatives with potential applications in neurodegenerative diseases. mdpi.com For instance, it is a key component in the synthesis of 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives, which have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both significant targets in Alzheimer's disease therapy. mdpi.com

Furthermore, studies have explored the modification of the 5-methoxyindenone scaffold to develop antagonists for adenosine (B11128) A1 and A2A receptors, which are implicated in various neurological conditions. nih.gov The strategic placement of the methoxy group on the indenone ring is a critical aspect of structure-activity relationship (SAR) studies, aiming to optimize the affinity and selectivity of these compounds for their biological targets. nih.gov The synthesis of these derivatives often involves an aldol (B89426) condensation of 5-methoxyindan-1-one with various aldehydes. nih.govmdpi.com

Evolution of Indenone Research Trajectories and Current Academic Focus

The study of indenone and its derivatives has evolved significantly over the years. Initial research, dating back to the early 20th century, focused primarily on the fundamental synthesis and characterization of these compounds. beilstein-journals.orgresearchgate.net The development of new synthetic methods, such as Friedel-Crafts acylations and various cyclization strategies, laid the groundwork for future investigations. nih.gov

Over time, the focus has shifted from purely synthetic explorations to a more interdisciplinary approach, integrating organic synthesis with medicinal chemistry and materials science. tandfonline.comguidechem.com The discovery of the diverse biological activities of indenone derivatives spurred a wave of research aimed at developing novel therapeutic agents. nih.govbeilstein-journals.org This led to the synthesis and evaluation of a vast library of indenone compounds with a wide range of substituents and structural modifications.

Current academic focus is multifaceted. In medicinal chemistry, there is a strong emphasis on the design of highly selective and potent indenone-based inhibitors for specific biological targets, such as enzymes and receptors implicated in cancer and neurodegenerative diseases. acs.orgresearchgate.net The concept of multi-target-directed ligands, where a single molecule is designed to interact with multiple targets, is a growing trend in this area. mdpi.com In organic synthesis, the development of more efficient, sustainable, and stereoselective methods for constructing the indenone core remains a priority. organic-chemistry.orgorganic-chemistry.org This includes the use of novel catalysts and green chemistry principles. organic-chemistry.org Furthermore, the unique photophysical properties of some indenone derivatives have opened up new avenues of research in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxyinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBAXSSGWHONDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452924 | |

| Record name | 5-Methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72913-59-8 | |

| Record name | 5-Methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxy 1h Inden 1 One and Its Analogues

Strategic Approaches to the 5-Methoxy-1H-inden-1-one Core Synthesis

The construction of the this compound core relies on a variety of synthetic strategies, ranging from multi-step sequences to elegant cyclization reactions. These methods provide access to the fundamental indenone framework, which can be further elaborated.

Multi-Step Chemical Reaction Protocols for Indenone Formation

The synthesis of indenones, including the 5-methoxy substituted variant, can be achieved through multi-step reaction sequences. A common approach involves the preparation of a suitable precursor, typically a substituted phenylpropionic acid, followed by an intramolecular cyclization. For instance, 3-(m-methoxyphenyl)propionic acid can serve as a key intermediate. The synthesis of this intermediate can be accomplished through various classical organic reactions. Subsequent intramolecular Friedel-Crafts acylation of the corresponding acyl chloride, often promoted by a Lewis acid, leads to the formation of the five-membered ring and the desired indanone, which can then be oxidized to the indenone.

An improved one-pot process for preparing 1-indanones from benzoic acids has been described, which involves the reaction of the corresponding acyl chloride with ethylene, followed by an intramolecular Friedel-Crafts alkylation to yield the 1-indanone (B140024). researchgate.net This methodology could potentially be adapted for the synthesis of 5-methoxy-1-indanone (B147253).

Cyclization Reactions in Indenone Synthesis (e.g., Friedel-Crafts Cyclization, Nazarov Reaction)

Cyclization reactions are powerful tools for the efficient construction of the indenone core. The intramolecular Friedel-Crafts acylation is a cornerstone of this approach. researchgate.netresearchgate.netcdnsciencepub.com This reaction typically involves the treatment of a 3-arylpropionic acid or its corresponding acyl halide with a strong acid or Lewis acid catalyst. researchgate.net For example, the cyclization of 3-(3-methoxyphenyl)propanoic acid can be catalyzed by reagents like polyphosphoric acid or a mixture of methanesulfonic acid and phosphorus pentoxide to yield 5-methoxy-1-indanone. researchgate.net The use of milder catalysts like terbium triflate (Tb(OTf)3) has also been reported for the cyclization of 3-arylpropionic acids, albeit at high temperatures. researchgate.net Niobium pentachloride (NbCl5) has been shown to be an effective catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to give 1-indanones under mild conditions (room temperature). researchgate.net

The Nazarov cyclization is another key reaction for synthesizing cyclopentenones, the core structure of indenones. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org While classically used for simpler cyclopentenones, modern variants of the Nazarov cyclization have expanded its scope to more complex systems. organic-chemistry.orgnih.gov For the synthesis of an indenone, a suitably substituted aryl vinyl ketone would be the required precursor. The reaction is typically promoted by a Lewis acid or protic acid. wikipedia.org Iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines provides an efficient route to 2-alkylated indenones. researchgate.netorganic-chemistry.orgacs.org This process involves the generation of an alkyl radical which adds to the ynone, followed by an intramolecular cyclization. researchgate.netorganic-chemistry.orgacs.org

Table 1: Comparison of Cyclization Reactions for Indenone Synthesis

| Reaction | Typical Precursor | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-Arylpropionic acid or acyl halide | Polyphosphoric acid, AlCl₃, NbCl₅, Tb(OTf)₃ researchgate.netresearchgate.net | Well-established, versatile, can be harsh. |

| Nazarov Cyclization | Divinyl ketone | Lewis acids (e.g., FeCl₃), protic acids wikipedia.orgorganic-chemistry.org | 4π-electrocyclic reaction, forms cyclopentenone ring. |

| Radical Cyclization | Biaryl ynone and alkyl source | Iron salts, persulfates researchgate.netorganic-chemistry.orgacs.orgnih.gov | Forms functionalized indenones, mild conditions. |

Functional Group Interconversion Strategies for the Indenone Motif

Functional group interconversions (FGIs) are essential for modifying the indenone core once it has been synthesized. solubilityofthings.comfiveable.meub.eduimperial.ac.ukyoutube.com These transformations allow for the introduction of different substituents and the manipulation of existing functional groups. For instance, a hydroxyl group on the aromatic ring can be converted to a methoxy (B1213986) group via Williamson ether synthesis. Conversely, a methoxy group can be cleaved to a hydroxyl group. google.com The ketone functionality of the indenone can be reduced to an alcohol, which can then be subjected to further reactions. These interconversions are crucial for creating a library of indenone analogues with diverse properties. The process of converting one functional group into another can occur through various mechanisms such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

Chemical Derivatization and Structural Modification of this compound

Once the this compound core is in hand, it can be further modified to generate a wide array of analogues with potentially new properties.

Regioselective Demethylation and Subsequent Alkylation Protocols

The methoxy group at the 5-position of the indenone ring is a key site for modification. Regioselective demethylation to the corresponding 5-hydroxy-1H-inden-1-one opens up avenues for further functionalization. chemicalbook.com This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a classic choice. More recently, biocatalytic methods employing enzymes like veratrol-O-demethylase have emerged as a mild and selective alternative for the demethylation of aryl methyl ethers. nih.gov Once the hydroxyl group is unmasked, it can be readily alkylated under standard Williamson ether synthesis conditions (e.g., using an alkyl halide and a base like potassium carbonate) to introduce a variety of new alkoxy groups. prepchem.com For example, 5-hydroxy-1-indanone (B188539) can be prepared by treating 5-methoxy-1-indanone with aluminum chloride in benzene (B151609). chemicalbook.com

Aldol (B89426) Condensation Reactions for Exocyclic Double Bond Formation

The ketone functionality of this compound provides a handle for introducing an exocyclic double bond through aldol condensation reactions. sigmaaldrich.comorganicchemistrytutor.comwikipedia.orgkhanacademy.org In a typical procedure, the indenone is treated with an aldehyde or ketone in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst. This initially forms a β-hydroxy ketone adduct, which can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone with an exocyclic double bond. sigmaaldrich.comorganicchemistrytutor.com The choice of the carbonyl coupling partner allows for the introduction of a wide range of substituents on the newly formed double bond, significantly increasing the structural diversity of the indenone derivatives. This reaction is a powerful tool for extending the conjugation of the indenone system and for creating precursors for further transformations.

Development of Novel Indenone Compounds with Silicon Substituents

The incorporation of silicon-containing moieties into organic scaffolds is a recognized strategy for modifying the physicochemical and pharmacological properties of parent molecules. In the context of indenone chemistry, the introduction of silyl (B83357) groups can influence electronic properties, stability, and reactivity. Research into silicon-substituted indenones has explored various synthetic routes, including the application of silyl ethers as key intermediates.

One notable strategy involves the intramolecular isomerisation–aldolisation of allylic silyl ethers. This method provides a pathway to functionalized indanones, which can serve as direct precursors to indenone derivatives. The process leverages the reactivity of silyl ethers in cyclization reactions to construct the core indanone skeleton, onto which further modifications can be made. For instance, the application of this methodology has been demonstrated in the synthesis of various indanone and indenone structures. acs.org

The general approach often begins with the preparation of a silyl enol ether from a corresponding ketone. researchgate.netorganic-chemistry.org These intermediates can then undergo controlled cyclization. For example, a synthetic pathway might involve the reaction of an allylic alcohol or its corresponding silyl ether to trigger an intramolecular aldol-type reaction, leading to the formation of the five-membered ring characteristic of the indanone framework. acs.org While specific examples detailing the direct synthesis of this compound with silicon substituents are not extensively documented in readily available literature, these general methodologies for creating silyl-functionalized indenones and their precursors represent the current state of synthetic exploration in this area.

Stereochemical Control and Isomerism in Indenone Synthesis

Investigation of E/Z Isomerism in 2-Benzylideneindan-1-one (B1199582) Analogs

The synthesis of 2-benzylideneindan-1-one and its analogues often results in the formation of geometric isomers, designated as E and Z. This isomerism arises from the restricted rotation around the carbon-carbon double bond (exocyclic C=C bond) that connects the benzylidene group to the indanone core. youtube.com The spatial arrangement of substituents on this double bond leads to distinct molecules with different physical and chemical properties. The E isomer has the high-priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. google.comacs.org

Kinetic studies are crucial for understanding the stability and interconversion of these isomers. Research on structurally similar scaffolds, such as 3-(benzylidene)indolin-2-ones, reveals that the E and Z diastereomers can interconvert over time, often following first-order kinetics. youtube.com The rate of this isomerization can be influenced by factors like the solvent and the nature of the substituents on the aromatic rings. In one study, the inversion kinetics of E/Z isomers were monitored in DMSO-d6 at room temperature, showing that the relative stability of the isomers varies significantly between different analogues. youtube.com For example, one compound showed a half-life of 8.3 hours for E to Z isomerization, indicating greater stability for the Z form, whereas another analogue showed stability for the E form with no significant isomerization observed. youtube.com

| Compound | Isomerization Direction | Observed Half-life (t1/2) | Relative Stability |

|---|---|---|---|

| Analog A | E → Z | 8.3 hours | Z isomer is more stable |

| Analog B | Z → E | 12.53 hours | E isomer is more stable |

| Analog C | No significant isomerization observed | - |

This table is based on kinetic findings for structurally similar 3-(benzylidene)indolin-2-one derivatives, illustrating the principles of E/Z isomerization investigation.

Strategies for Chiral Center Introduction in Indenone Derivatives

Introducing chirality into the indenone framework is of significant interest for developing compounds with specific biological activities. The creation of a stereocenter, typically at the C3 position of the indanone ring, requires enantioselective synthetic methods that can control the three-dimensional arrangement of atoms. organic-chemistry.org Several catalytic strategies have been developed to achieve high enantioselectivity in the synthesis of chiral indanone and related indene (B144670) derivatives.

One prominent approach is the rhodium-catalyzed asymmetric intramolecular 1,4-addition . This method has been successfully used for the enantioselective synthesis of chiral 3-aryl-1-indanones. The reaction involves the cyclization of pinacolborane chalcone (B49325) derivatives using a chiral phosphine (B1218219) ligand, such as MonoPhos, to induce asymmetry, resulting in high yields and excellent enantioselectivities. researchgate.net

Another powerful technique utilizes N-Heterocyclic Carbenes (NHCs) as organocatalysts . Chiral NHC catalysts can facilitate asymmetric reactions like the intramolecular Stetter reaction or Michael additions. organic-chemistry.org In the Stetter reaction, an aldehyde is transformed into a nucleophile that attacks an internal Michael acceptor to construct the indanone ring with high enantiocontrol. Similarly, in asymmetric Michael additions, a chiral NHC activates a conjugated aldehyde, which then undergoes a cyclization to form the indanyl skeleton with excellent enantiomeric excess. organic-chemistry.org

A third strategy involves asymmetric Brønsted acid catalysis . This has been applied to the synthesis of chiral 1-aminoindenes, which are valuable precursors and analogues of indenones. A chiral N-triflyl phosphoramide (B1221513) catalyst can promote the asymmetric cyclization of 2-alkenylbenzaldimines, yielding 1-aminoindene derivatives with high enantioselectivity.

| Strategy | Catalyst Type | Key Reaction | Resulting Product Type | Reference |

|---|---|---|---|---|

| Asymmetric 1,4-Addition | Rhodium-complex with Chiral Ligand (e.g., MonoPhos) | Intramolecular 1,4-addition | Chiral 3-Aryl-1-Indanones | researchgate.net |

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Stetter Reaction or Michael Addition | Chiral Fused Indanes | organic-chemistry.org |

| Asymmetric Catalysis | Chiral Brønsted Acid (e.g., N-triflyl phosphoramide) | Asymmetric Iminium Ion Cyclization | Chiral 1-Aminoindenes |

Pharmacological and Biological Activities of 5 Methoxy 1h Inden 1 One Derivatives

Anti-Neurodegenerative Potentials

Derivatives of 5-Methoxy-1H-inden-1-one have shown considerable promise in the context of neurodegenerative disorders, primarily through their interactions with key enzymes and receptors in the central nervous system.

Acetylcholinesterase (AChE) Inhibitory Activity

A significant area of investigation for this compound derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Reduced levels of acetylcholine are a hallmark of Alzheimer's disease, and inhibiting AChE is a key therapeutic strategy. nih.gov

Research has shown that certain 5-methoxy-1-indanone (B147253) derivatives exhibit potent AChE inhibitory activity. For instance, a series of (E)-2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one analogs were synthesized and evaluated for their dual inhibitory effects on both AChE and monoamine oxidase B (MAO-B). nih.govresearchgate.netmdpi.com One of the most potent compounds in this series, the N-benzyl(ethyl)amino analog (compound 1h), demonstrated a low nanomolar IC50 value of 39 nM for AChE inhibition. nih.govresearchgate.net This highlights the potential of the 5-methoxy-1-indanone scaffold in designing effective AChE inhibitors.

Manipulation of the core structure, such as replacing the chiral center with an exocyclic double bond, has led to the discovery of non-chiral compounds with AChE-inhibitory activity comparable to the well-known drug donepezil (B133215). nih.govresearchgate.net

Table 1: AChE Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | AChE IC50 (nM) |

|---|---|---|

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a) | Donepezil-like compound | Data not specified |

| (E)-2-(4-((N-benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1h) | N-benzyl(ethyl)amino analog | 39 |

Data sourced from a study on photoisomerizable 2-benzylideneindan-1-one (B1199582) analogs. nih.govresearchgate.net

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidase B (MAO-B) is another crucial enzyme in the brain, primarily involved in the metabolism of dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels, offering a therapeutic avenue for conditions like Parkinson's disease. nih.gov Furthermore, MAO-B inhibitors have demonstrated neuroprotective effects by reducing the formation of reactive oxygen species. nih.gov

Several derivatives of this compound have been identified as potent and selective MAO-B inhibitors. nih.govsmolecule.com In the same study that identified potent AChE inhibitors, the (E)-2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one analog, compound 1h, also showed a high nanomolar MAO-B inhibition potency with an IC50 of 355 nM. nih.govresearchgate.net This dual-target activity is particularly interesting for the treatment of complex neurodegenerative diseases.

Further research into indanone-chalcone hybrid compounds revealed that a derivative, TM-2, was a highly selective MAO-B inhibitor with an IC50 value of 0.022 µM. sci-hub.se Another study highlighted that the substitution with methoxy (B1213986) groups on the A-ring of the indanone scaffold leads to a significant enhancement in MAO-B inhibitory activity. smolecule.com

Table 2: MAO-B Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | MAO-B IC50 (nM) |

|---|---|---|

| (E)-2-(4-((N-benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1h) | N-benzyl(ethyl)amino analog | 355 |

| TM-2 | Indanone-chalcone hybrid | 22 |

Data sourced from studies on 2-benzylideneindan-1-one analogs and indanone-chalcone hybrids. nih.govresearchgate.netsci-hub.se

Neuroprotective Effects of Indanone Compounds

Beyond enzyme inhibition, derivatives of this compound have demonstrated broader neuroprotective effects. Research indicates that these compounds can protect neurons from damage, a critical aspect in slowing the progression of neurodegenerative diseases.

One area of focus has been the inhibition of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Certain derivatives have shown strong inhibitory activity against Aβ aggregation. Additionally, indanone-chalcone hybrid compounds have been investigated for their ability to inhibit and disaggregate Aβ1–42 fibrils, with one compound, TM-11, showing significant potency in this regard. sci-hub.se This compound also exhibited neuroprotective effects against Aβ1–42-induced toxicity. sci-hub.se

Serotonin (B10506) Receptor Modulation for Central Nervous System Applications

The serotonin (5-HT) system is a major target for drugs treating various central nervous system disorders, including depression and anxiety. google.com Derivatives of this compound have been explored for their ability to modulate serotonin receptors. google.com

Tricyclic indeno-pyrrole derivatives, synthesized from 5-methoxy-1-indanone, have been identified as serotonin receptor ligands. google.com These compounds are being investigated for their potential in treating conditions where modulation of serotonin receptor activity is beneficial. google.com Furthermore, preliminary studies on 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one suggest potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. smolecule.com Research has also shown that 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) analogs, which can be structurally related to indanone derivatives, have potent effects at both 5-HT2A and 5-HT1A receptors, and that 5-HT1A receptor activity can modulate the effects of 5-HT2A receptor activation. nih.gov

Anticancer and Cytotoxic Efficacy

In addition to their neuroprotective potential, derivatives of this compound have emerged as promising candidates in the field of oncology, demonstrating significant anticancer and cytotoxic properties. ontosight.ai

Inhibition of Cancer Cell Proliferation and Growth

A key focus of cancer research is the development of agents that can inhibit the uncontrolled proliferation and growth of cancer cells. researchgate.net Derivatives of this compound have shown the ability to inhibit the growth of various cancer cell lines. researchgate.net

Studies have indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, a gallic acid-based indanone derivative demonstrated in vivo anticancer activity by inhibiting tumor growth and inducing apoptosis. researchgate.net It also exhibited antitubulin effects by inhibiting tubulin polymerization, a critical process in cell division. researchgate.net

Furthermore, certain indeno[1,2-c]quinoline derivatives, synthesized from indanone precursors, have shown potent cytotoxic activities against various cancer cell lines, with some being more active than the established anticancer drug camptothecin. acs.org These compounds were found to induce DNA fragmentation through mechanisms including caspase-3 activation and PARP cleavage. acs.org Another study on dihydro-1H-indene derivatives identified a compound, 12d, as a potent tubulin polymerization inhibitor with significant antiproliferative activity against four cancer cell lines, with IC50 values ranging from 0.028 to 0.087 µM. nih.gov

Table 3: Anticancer Activity of Selected Indanone Derivatives

| Compound | Cell Line(s) | Activity |

|---|---|---|

| Gallic acid-based indanone derivative | Ehrlich ascites carcinoma | Inhibited tumor growth by 54.3% at 50mg/kg b.wt. in vivo |

| (E)-6-hydroxy-9-methoxy-11H-indeno[1,2-c]quinolin-11-one O-2-(pyrrolidin-1-yl)ethyl oxime (8c) | SAS, A549, BT483 | GI50 values of 0.84, 0.89, and 0.79 µM, respectively |

| Compound 12d (dihydro-1H-indene derivative) | Four cancer cell lines | IC50 values ranging from 0.028−0.087 µM |

Data sourced from studies on gallic acid-based indanone derivatives, indeno[1,2-c]quinoline derivatives, and dihydro-1H-indene derivatives. researchgate.netacs.orgnih.gov

Induction of Apoptosis in Drug-Resistant Cancer Cell Lines

Derivatives of the indanone scaffold have demonstrated notable potential in oncology, particularly in their ability to induce programmed cell death, or apoptosis, in cancer cells. The clinical application of many anticancer agents can be hampered by the development of multidrug resistance (MDR) nih.gov. However, research into novel compounds, including certain indene (B144670) derivatives, aims to overcome these resistance mechanisms.

Studies have shown that various derivatives based on the indenone structure can trigger apoptosis. For instance, a series of novel dihydro-1H-indene derivatives were found to induce cell cycle arrest at the G2/M phase and stimulate apoptosis nih.gov. One particularly potent derivative, compound 12d , not only inhibited tubulin polymerization but also induced apoptosis and downregulated mitochondrial membrane potential in K562 cancer cells nih.gov. Similarly, a gallic acid-based indanone derivative was reported to arrest the cell cycle in the G2/M phase and induce apoptosis in human breast cancer MCF-7 cells researchgate.net.

Furthermore, research on isatin (B1672199) derivatives has specifically highlighted their activity against apoptosis-resistant cancer cells mdpi.com. The structural similarities and shared mechanisms between isatin and indenone derivatives suggest that the indenone core is a promising template for developing agents that can effectively induce apoptosis even in cancer cells that have developed resistance to conventional therapies. For example, morpholine (B109124) derivatives, which can be structurally related to indenone compounds, have shown the ability to induce apoptosis in various cancer cell lines by inhibiting protein kinases crucial for cell growth and survival . While direct studies on this compound derivatives in explicitly documented drug-resistant cell lines are emerging, the established pro-apoptotic activity of the broader indanone class provides a strong rationale for their further investigation in this critical area of cancer therapy.

Table 1: Apoptotic Activity of Selected Indenone Derivatives

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compound 12d (dihydro-1H-indene derivative) | K562 | Induces G2/M cell cycle arrest and apoptosis, downregulates mitochondrial membrane potential. nih.gov | nih.gov |

| Gallic acid based indanone derivative (1) | MCF-7 | Inhibits G2/M phase and induces apoptosis. researchgate.net | researchgate.net |

| Isatin Derivatives | Various | Active against apoptosis-resistant cancer cells. mdpi.com | mdpi.com |

Anti-inflammatory and Antimicrobial Properties

Indanone derivatives, including those with methoxy substitutions, are recognized for their significant anti-inflammatory properties. The 5-methoxy group, in particular, has been a feature in the design of compounds with potent pharmacological activities core.ac.uk. The anti-inflammatory effects of these derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

A study on novel methoxy curcumin (B1669340) analogs provides insight into a potential mechanism. These analogs were found to significantly inhibit the production of pro-inflammatory factors such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This effect was achieved by suppressing the phosphorylation of the extracellular signal-regulated kinase (ERK) protein, a critical component in inflammatory signaling pathways nih.gov. Molecular docking experiments confirmed that these compounds effectively occupy the kinase domain of ERK, thereby inhibiting its activity nih.gov. Given that this compound derivatives share the methoxy-phenyl feature, it is plausible that they could exert their anti-inflammatory effects through a similar mechanism. Research has also noted that methoxy substitutions at the 5- and 5,6-positions of the indan (B1671822) ring could be essential for enhanced anti-inflammatory activity core.ac.uk.

The this compound framework has been utilized to generate derivatives with a wide range of antimicrobial and antifungal activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

In a study focusing on the synthesis of aurone (B1235358) and indanone derivatives, several compounds demonstrated strong inhibitory activity against Gram-positive bacteria. Notably, the research first reported the antimicrobial potential of 3-allylindanone skeletons researchgate.net. Structure-activity relationship (SAR) studies revealed that the introduction of electron-withdrawing groups or hydroxyl groups was beneficial for the observed antibacterial activity researchgate.net.

Another investigation into indanyl analogs confirmed their potential as antimicrobial agents. These analogs displayed mild-to-moderate antibacterial effects and moderate-to-excellent antifungal activities against a panel of pathogenic microorganisms ijrpr.com. The study concluded that the indan-3-oxo-1-acetic acid moiety is crucial for the biological activity, and that lipophilic alkoxy substituents on the indane ring, such as a methoxy group, enhance this activity ijrpr.com.

Table 2: Antimicrobial Activity of Selected Indanone Derivatives

| Derivative Class | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| Aurone and Indanone Derivatives | Gram-positive bacteria (S. aureus) | Strong inhibition by aurone and indanone derivatives; first report of activity for 3-allylindanone skeletons. researchgate.net | researchgate.net |

Other Identified Biological Activities

Derivatives incorporating the indenone or related heterocyclic structures have shown significant promise as agents against various parasites, particularly those of the genus Leishmania. Leishmaniasis is a parasitic disease for which current treatments are often limited by toxicity and growing drug resistance nih.gov.

In the search for new therapeutic options, a series of methoxylated cinnamides containing 1,2,3-triazole fragments were synthesized and evaluated for their activity against Leishmania braziliensis. One compound, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl) methyl)-3,4-dimethoxy cinnamide (Compound 28) , demonstrated significant antileishmanial activity with low toxicity to mammalian cells nih.gov. Its mechanism of action was found to involve an increase in reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane, and disruption of the parasite's cell membrane nih.gov.

Another study on caffeic acid derivatives explored structure-activity relationships for antileishmanial activity against L. major and L. donovani. The replacement of hydroxyl groups with methoxy groups was a key structural variation analyzed, indicating the importance of such substitutions in modulating biological activity mdpi.com. Furthermore, a patent for spiroindoline derivatives with broad antiparasitic action listed 2,3-dihydro-1H-inden-5-ylhydrazine as a key synthetic intermediate, highlighting the relevance of the indane core in the development of novel antiparasitic agents google.com.

Table 3: Antileishmanial Activity of Selected Derivatives

| Compound/Derivative Class | Target Parasite | IC₅₀ / Activity | Reference |

|---|---|---|---|

| Compound 28 (Methoxylated cinnamide) | L. braziliensis (promastigotes) | 105.7 ± 16.7 µg/mL | nih.gov |

| Compound 28 (Methoxylated cinnamide) | L. braziliensis (amastigotes) | 87.97 ± 9.7 µg/mL | nih.gov |

| Cinnamic acid bornyl ester (15) | L. donovani (promastigotes) | 15.6 µM | mdpi.com |

| Spiroindoline Derivatives | General Parasites | Antiparasitic activity reported. | google.com |

Mechanistic Elucidation of 5 Methoxy 1h Inden 1 One Bioactivity

Identification of Molecular Targets and Ligand-Receptor Interactions

The bioactivity of 5-Methoxy-1H-inden-1-one and its derivatives stems from their interaction with various molecular targets, leading to the modulation of cellular pathways. ontosight.ai The core structure, an indanone backbone with a methoxy (B1213986) group, is crucial for these interactions. ontosight.ai

Derivatives of this compound have shown significant potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Specifically, certain benzylidene derivatives of 5-methoxy-2,3-dihydro-1H-inden-1-one have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.gov The E isomeric form of these compounds generally exhibits higher inhibitory activity compared to the Z isomer. mdpi.comnih.gov For instance, the N-benzyl(ethyl)amino analog (E-1h) demonstrated low nanomolar inhibition of AChE and high nanomolar inhibition of MAO-B. mdpi.comnih.gov

The interaction with these enzymes is a key aspect of their mechanism. In the case of AChE, these inhibitors are thought to bind within the active site gorge of the enzyme. nih.gov For dopamine (B1211576) receptors, ligands like 5-chloro-6-methoxy-1-indanone (B1366722) bind to these receptors in the brain, thereby modulating neurotransmitter activity. This interaction can influence mood and motor control.

The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are attributed to the ability of these compounds to interact with a range of biological targets. ontosight.ai

Modulation of Intracellular Signaling Pathways and Cellular Processes

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate intracellular signaling pathways and various cellular processes. ontosight.ai This modulation is the basis for their observed biological effects. ontosight.ai

For example, the binding of 5-chloro-6-methoxy-1-indanone to dopamine receptors can lead to significant changes in cell signaling, gene expression, and metabolic processes. In the context of cancer therapy, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Furthermore, some indanone derivatives have been found to influence inflammatory pathways. For instance, (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one demonstrates potent anti-inflammatory activity in macrophages. This effect is attributed to the electron-donating hydroxyl and methoxy groups on the benzylidene ring, which likely enhance binding to inflammatory targets.

The modulation of these fundamental cellular processes highlights the therapeutic potential of this class of compounds across a spectrum of diseases.

Computational Approaches to Mechanistic Understanding

Molecular Docking Studies for Enzyme-Inhibitor Selectivity

Molecular docking simulations have been instrumental in understanding the enzyme-inhibitor selectivity of this compound derivatives. mdpi.commdpi.com These computational studies provide insights into the binding modes and interactions of these compounds with their target enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.gov

For instance, docking studies of E- and Z-isomers of 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one into the active site of human AChE revealed that the (E)-geometry allows for a better three-dimensional overlap with the known inhibitor donepezil (B133215). nih.gov This suggests that the E-isomer can be more effectively buried within the active site gorge, leading to stronger inhibition. nih.gov

These computational models have been validated against experimental data, showing consistency in predicting the inhibitory potency and selectivity of various indanone derivatives. mdpi.com Docking studies have revealed key interactions with crucial amino acid residues like TYR:435, TYR:326, CYS:172, and GLN:206, which are responsible for MAO-B activity. mdpi.com Such detailed interaction maps are invaluable for the rational design of more potent and selective inhibitors. mdpi.com

Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico methods are also employed to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and assess the drug-likeness of this compound and its analogs. plos.orgresearchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles for further development.

Computational tools can calculate various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are determinants of a compound's pharmacokinetic behavior. nih.gov For example, the physicochemical properties of an indole (B1671886) derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide, predicted it to be a good drug-like molecule. researchgate.net

Pharmacophore and ADME studies on various indenyl derivatives have shown that many of these compounds exhibit promising bioactivity and drug-likeness properties, indicating their potential as kinase inhibitors, protease inhibitors, and enzyme inhibitors. plos.org These computational assessments help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. researchgate.net

Postulated Mechanisms of Antimicrobial Action

Disruption of Microbial Cell Membrane Integrity

One of the key postulated mechanisms for the antimicrobial action of indanone derivatives is the disruption of microbial cell membrane integrity. The cell membrane is a vital component for all living organisms, and its damage can lead to cell death. nih.gov

Studies have shown that certain indanone derivatives can effectively inhibit the growth of various bacterial strains. While the precise molecular interactions are still under investigation, it is believed that these compounds may interfere with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. nih.gov This mechanism is supported by observations that some small molecules can rapidly disrupt the membrane potential of bacteria. nih.gov The lipophilic nature of the indanone core likely facilitates its insertion into the bacterial membrane, initiating the disruptive process. researchgate.net

The ability to target and disrupt the microbial cell membrane makes these compounds promising candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of the Methoxy (B1213986) Group at the 5-Position on Biological Activity

The methoxy group at the 5-position of the indanone ring is a key structural feature that significantly impacts the biological activity of these compounds. ontosight.ai Its presence and position influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. ontosight.ai

In the context of Alzheimer's disease (AD) research, the 5-methoxy group has been shown to be important for the inhibitory activity of certain indanone derivatives against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). For instance, in a series of photoisomerizable donepezil-like compounds, the derivative with a 5-methoxyindan-1-one moiety, (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a) , displayed a notable combination of photophysical and biological profiles. mdpi.com Specifically, the E-isomer of this compound exhibited significant inhibitory activity against both AChE and MAO-B. mdpi.com However, studies have also shown that removing the 6-methoxy group from a related dimethoxy-indanone structure can lead to submicromolar inhibitory activity for both enzymes, suggesting a complex interplay of methoxy group positioning on bioactivity. mdpi.com

Furthermore, the replacement of the 5-methoxy group with a hydroxyl group can increase the polarity and hydrogen-bonding capacity of the molecule, which in turn affects its solubility and biological interactions. The electronic effects of the methoxy group, whether electron-donating or -withdrawing, can also modulate the reactivity of the indanone core and its interactions with target proteins.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

| (E)-1a | AChE and MAO-B | Noteworthy dual inhibition | mdpi.com |

| 5,6-dimethoxy indanone derivative (unspecified) | AChE and MAO-B | Removal of 6-methoxy group resulted in submicromolar inhibition | mdpi.com |

Impact of Substitution Patterns on the Indanone Ring System

The substitution pattern on the indanone ring system is a critical determinant of biological activity. rsc.org Modifications at various positions of the indanone core have been explored to enhance potency and selectivity for different biological targets.

For instance, in the development of inhibitors for cholinesterases, the presence of methoxy groups on the indanone ring, such as in donepezil (B133215), is known to facilitate efficient interaction with the peripheral anionic site (PAS) of the enzyme. rsc.org Specifically, a methoxy group at the 6-position of the indanone can establish a hydrophobic interaction with the Leu289 residue, enhancing AChE inhibition. rsc.org The introduction of an iodine atom at the 5-position alongside a methoxy group at the 6-position has been shown to improve binding affinity in certain derivatives. rsc.org

In the context of anti-inflammatory agents, 2-benzylidene-1-indanone (B110557) derivatives with a hydroxyl group at the C-6 position have been synthesized and evaluated. dovepress.com The nature of the substituent on the benzylidene ring also plays a crucial role. For example, a 4'-methoxy group on the benzene (B151609) ring of a 2-benzylidene-1-indanone derivative resulted in potent inhibition of inflammatory cytokines. dovepress.com However, increasing the size of the alkoxy group at this position from methoxy to ethyl significantly decreased the anti-inflammatory activity, indicating that steric bulk is a limiting factor. dovepress.com

Aromatase inhibitors based on the indanone scaffold also demonstrate the importance of substitution patterns. Pyridyl-substituted indanones have shown significant inhibitory activity against human placental aromatase. nih.gov The position of the methoxy group on the indanone ring, as well as the geometry of the exocyclic double bond (E vs. Z isomer), influences the inhibitory potency. nih.gov

| Modification | Target/Activity | Effect | Reference |

| 6-Methoxy group on indanone | AChE Inhibition | Enhanced potency through hydrophobic interaction | rsc.org |

| 6-OH group on 2-benzylidene-1-indanone | Anti-inflammatory | Basis for a series of potent inhibitors | dovepress.com |

| 4'-Methoxy on benzylidene ring | Anti-inflammatory | Potent inhibition of IL-6 and TNF-α | dovepress.com |

| 4'-Ethyl on benzylidene ring | Anti-inflammatory | Decreased activity compared to 4'-methoxy | dovepress.com |

| Pyridyl substitution on indanone | Aromatase Inhibition | Significant inhibitory activity | nih.gov |

Design Principles for Multitarget-Directed Ligands (MTDLs)

Given the multifactorial nature of complex diseases like Alzheimer's, the development of multitarget-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. frontiersin.orgrsc.org The indanone scaffold, including 5-methoxy-1H-inden-1-one, serves as a valuable starting point for the design of MTDLs due to its inherent biological activities and synthetic tractability. researchgate.netsci-hub.se

A common approach in MTDL design is to hybridize the indanone core with other pharmacophores known to interact with different biological targets. frontiersin.orgrsc.org For example, indanone-chalcone hybrids have been designed and synthesized to combine the properties of both scaffolds, aiming for agents with anti-β-amyloid (Aβ) aggregation, MAO-B inhibitory, and neuroprotective effects. sci-hub.se In one such series, compound TM-11 emerged as a potent inhibitor of Aβ1–42 aggregation and a selective MAO-B inhibitor. sci-hub.se

Another strategy involves modifying the structure of existing drugs. Donepezil, which contains a 5,6-dimethoxy-indanone moiety, is a frequent template for MTDL design. rsc.org By linking the indanone fragment to other chemical entities, researchers have developed hybrids with additional functionalities, such as butyrylcholinesterase (BuChE) inhibition and anti-Aβ aggregation properties. nih.gov The design of these molecules often involves careful selection of linkers to ensure that the different pharmacophoric units can simultaneously bind to their respective targets. rsc.org

The design of MTDLs also considers the physicochemical properties of the resulting molecules, such as their ability to cross the blood-brain barrier (BBB). sci-hub.se Computational methods and assays like the parallel artificial membrane permeability assay (PAMPA) are often employed to predict and evaluate the BBB permeability of newly designed compounds. researchgate.netsci-hub.se

| MTDL Design Strategy | Example Compound/Series | Targeted Activities | Reference |

| Indanone-Chalcone Hybrids | TM-11 | Aβ aggregation inhibition, MAO-B inhibition | sci-hub.se |

| Donepezil-based Hybrids | Phthalimide–dithiocarbamate hybrids | BuChE inhibition, Aβ anti-aggregation | rsc.org |

| Bioisosteric Replacement | 1,4-Naphthoquinone replacement of indanone core in Donepezil | BuChE inhibition, antioxidant, anti-aggregating | nih.gov |

Photopharmacology and Light-Gated Molecular Switches Based on Indenone Scaffolds

Photopharmacology is an emerging field that utilizes light to control the activity of drugs with high spatiotemporal precision. uni-muenchen.de This approach relies on the incorporation of photoswitchable moieties into the structure of a bioactive molecule. uni-muenchen.de Indenone scaffolds, including derivatives of this compound, have been explored for their potential as light-gated molecular switches. mdpi.comacs.org

The key principle behind these photoswitches is the reversible isomerization of a double bond upon irradiation with light of a specific wavelength. mdpi.com This isomerization leads to a change in the molecule's geometry, which in turn alters its ability to bind to a biological target. mdpi.com The arylidene indanone scaffold is particularly well-suited for this purpose, as the double bond connecting the indanone core to an aryl ring can undergo E/Z isomerization. researchgate.net

A notable example is the donepezil-like compound (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a) . mdpi.comresearchgate.net The E-isomer of this compound is a potent dual inhibitor of AChE and MAO-B. mdpi.comresearchgate.net Upon irradiation with UV-B light, it converts to the Z-isomer, which exhibits significantly reduced inhibitory activity (approximately tenfold less). mdpi.comresearchgate.net This demonstrates the principle of an "off-on" or, more accurately, a "high-low" activity switch controlled by light. Further studies on analogues of this compound have shown that the degree of photo-induced activity change can be modulated by altering the substituents on the molecule. mdpi.com

The development of such light-gated molecular switches holds promise for targeted therapies, allowing for the activation of a drug only in specific tissues or at specific times, thereby minimizing off-target effects. uni-muenchen.de The hemiindigoid scaffold, to which indenones belong, is of particular interest due to its favorable optical properties, including absorption in the visible light spectrum. acs.orgresearchgate.net

| Compound | Isomerization | Effect on Activity | Reference |

| (E)-1a | E to Z upon UV-B irradiation | ~10-fold decrease in AChE and MAO-B inhibition | mdpi.comresearchgate.net |

| (E)-1h | E to Z upon UV-B irradiation | ~30% decrease in AChE inhibition, no significant change in MAO-B inhibition | mdpi.com |

Translational Applications in Medicinal Chemistry and Chemical Industry

5-Methoxy-1H-inden-1-one as a Key Intermediate in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of a range of complex organic molecules and pharmacologically active agents. smolecule.com Its indanone core can be readily modified through various chemical reactions, making it a versatile starting point for creating diverse molecular architectures. smolecule.com

One of the primary applications of 5-methoxy-1-indanone (B147253) is in the construction of more complex drug candidates. For instance, it is a key precursor in the synthesis of various benzylidene-2,3-dihydro-1H-inden-1-one derivatives. mdpi.comresearchgate.net This is typically achieved through an aldol (B89426) condensation reaction where 5-methoxy-1-indanone is reacted with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide. mdpi.com These derivatives are being investigated for a variety of therapeutic purposes. mdpi.comresearchgate.net

Furthermore, the compound serves as an intermediate for the synthesis of cytotoxic agents for potential cancer treatment and for the creation of isoquinoline (B145761) derivatives, a class of compounds with a broad spectrum of biological activities. It is also used as a starting material for producing molecules with potential central nervous system modulating effects, such as antidepressants or anxiolytics. smolecule.com The synthesis often involves the alkylation of the indanone structure to introduce new functional groups. smolecule.com

Table 1: Synthesis Applications of this compound

| Starting Material | Reaction Type | Resulting Compound Class | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Aldol Condensation | 2-Benzylideneindan-1-one (B1199582) derivatives | Neurodegenerative Disease Therapeutics | mdpi.comresearchgate.net |

| This compound | Not Specified | Cytotoxic Agents | Anticancer Agents | |

| This compound | Not Specified | Isoquinoline Derivatives | Various Therapeutic Uses |

Development of Novel Therapeutic Agents for Neurodegenerative Diseases

The indanone scaffold is a recognized pharmacophore in the design of drugs for neurodegenerative disorders like Alzheimer's disease. researchgate.net this compound itself has been studied for its potential therapeutic effects, particularly for its ability to inhibit acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. Research has shown that the compound exhibits potent inhibition of AChE, with an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 18.6 nM, which is comparable to established inhibitors like Donepezil (B133215).

Building on this inherent activity, 5-methoxy-1-indanone is extensively used as a foundational structure for developing multi-target-directed ligands (MTDLs). mdpi.comnih.gov The strategy aims to create a single molecule that can act on multiple pathological targets in complex diseases like Alzheimer's. nih.gov Researchers have synthesized series of 2-benzylideneindan-1-one derivatives from 5-methoxy-1-indanone that function as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), another key enzyme implicated in neurodegeneration. mdpi.comresearchgate.netnih.gov For example, the derivative (E)-2-(4-((benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one showed potent inhibition of both enzymes, with IC50 values of 39 nM for AChE and 355 nM for MAO-B. mdpi.comnih.gov This dual-inhibition approach is considered a promising strategy for treating multifactorial neurodegenerative syndromes. nih.gov

Table 2: Inhibitory Activity of this compound and Derivatives

| Compound | Target Enzyme | IC50 (nM) | Relevance | Reference |

|---|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 18.6 | Alzheimer's Disease | |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 10.0 | Alzheimer's Disease | |

| (E)-2-(4-((benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | Acetylcholinesterase (AChE) | 39 | Alzheimer's Disease | mdpi.comnih.gov |

Exploration in Advanced Materials Science (e.g., Organic Electronics, Photonics)

The applications for derivatives of this compound are expanding beyond medicine into the realm of advanced materials science. cymitquimica.com Specifically, its derivatives are being explored in the field of photopharmacology, which intersects with photonics. researchgate.netnih.gov This approach involves designing molecules that can be controlled by light, effectively acting as "photoswitches." mdpi.com

Researchers have successfully synthesized 2-benzylideneindan-1-one-based photoswitches using 5-methoxy-1-indanone as the starting scaffold. mdpi.comnih.gov These molecules can exist in two different geometric forms, the E and Z isomers. The conversion between these two states can be triggered by irradiation with light of a specific wavelength, such as UV-B light. mdpi.com Crucially, the two isomers exhibit different biological activities. For instance, the E isomer of 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one is a potent dual inhibitor of AChE and MAO-B, while its Z isomer, induced by UV light, is about tenfold less active against AChE. mdpi.comresearchgate.netnih.gov

This ability to switch the activity of a molecule on and off with light opens up potential applications in creating light-controlled therapeutic systems and advanced research tools. researchgate.net The potential for these compounds to exhibit properties like fluorescence or other photochemical behaviors also suggests they could be explored for uses in organic electronics and other material science applications. cymitquimica.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-methoxy-1-indanone |

| Donepezil |

| (E)-2-(4-((benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |

| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |

| Potassium hydroxide |

| 2-benzylideneindan-1-one |

Natural Occurrence and Biosynthetic Considerations

Isolation of Indanone Motifs from Natural Products (e.g., Seaweed, Ferns)

The 1-indanone (B140024) structural unit is a constituent of a number of bioactive natural products. These compounds have been isolated from a range of organisms, including higher plants, fungi, and marine life. Notably, endophytic fungi, which reside within the tissues of other organisms like seaweed, have been identified as producers of indanone derivatives. nih.gov

One of the most well-documented classes of naturally occurring indanones is the pterosins, which are sesquiterpenoids characterized by a substituted 1-indanone skeleton. manchester.ac.uk These compounds were first isolated from the bracken fern, Pteridium aquilinum. researchgate.net Pterosin B, a prominent member of this family, is a decomposition product of the toxic norsesquiterpene glucoside, ptaquiloside (B1252988). researchgate.net The isolation of pterosins is often a complex process due to their presence in minute quantities in the fern. cdnsciencepub.com

Indanone derivatives have also been identified in various other plant species. For instance, a novel 1-indanone, afzeliindanone, was isolated from the roots of Uvaria afzelii. researchgate.net Additionally, 3-aryl-1-indanones, also classified as 2,9-deoxyflavonoids, have been extracted from the twigs and leaves of Aglaia odorata. researchgate.net Marine environments have also yielded indanone-containing natural products, such as a sesquiterpene isolated from an unnamed soft-coral of the genus Primnoeides. researchgate.net Furthermore, endophytic fungi associated with marine organisms, such as a fungus isolated from the seaweed Chondrus ocellatus, are known to produce polyketides, some of which feature indanone-related structures. nih.gov An indanone named chaetosindanone was isolated from the plant-associated fungus Chaetosphaeronema achilleae. nih.gov

The following interactive table summarizes some examples of naturally occurring compounds featuring the indanone motif.

| Compound Name | Natural Source | Organism Type |

| Pterosin B | Pteridium aquilinum (Bracken Fern) | Plant (Fern) |

| Afzeliindanone | Uvaria afzelii | Plant |

| (±) Aglaindanone E | Aglaia odorata | Plant |

| Chaetosindanone | Chaetosphaeronema achilleae | Fungus |

| Unnamed Sesquiterpene | Primnoeides sp. | Animal (Soft Coral) |

| Indandione B | Alternaria sp. (from Morinda officinalis) | Fungus |

Hypothesized Biosynthetic Pathways of Indanone Structural Units in Nature

The biosynthetic origins of the indanone framework in nature are diverse, with evidence pointing primarily to the sesquiterpenoid and polyketide pathways. The specific pathway utilized appears to be dependent on the producing organism and the substitution pattern of the final molecule.

The biosynthesis of pterosins, such as pterosin B found in bracken ferns, is hypothesized to originate from the sesquiterpenoid pathway. manchester.ac.uk It has been suggested that the pathway proceeds from farnesyl pyrophosphate via humulene. manchester.ac.uk More specifically, pterosin B is known to be a degradation product of ptaquiloside, an illudane-type norsesquiterpene glucoside. researchgate.net Under certain conditions, ptaquiloside can lose its glucose moiety to form an unstable intermediate that subsequently rearranges to yield the pterosin B indanone structure. researchgate.net The structural variety among pterosins is thought to arise largely from the degradation of ptaquiloside rather than from multiple distinct biosynthetic routes. manchester.ac.uk

For many other indanones, particularly those found in fungi and bacteria, the polyketide pathway is the proposed biosynthetic route. researchgate.netresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a linear poly-β-keto chain. wikipedia.org This chain then undergoes intramolecular cyclization and aromatization reactions to form the aromatic ring system of the indanone. The specific folding of the polyketide chain determines the final structure. For example, it is proposed that some aromatic polyketides are generated through different cyclization modes, which could lead to the indanone skeleton. researchgate.net

The shikimate pathway is a fundamental metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgnih.govnih.gov These amino acids serve as precursors for a vast array of secondary metabolites. nih.gov While a direct, complete pathway from shikimate to a simple indanone has not been definitively elucidated in the provided context, it is conceivable that precursors derived from the shikimate pathway, such as phenylpropanoids, could be involved in the formation of some indanone structures in plants, potentially in combination with other biosynthetic pathways.

Advanced Research Methodologies for Indenone Characterization and Evaluation

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

The precise molecular structure of 5-Methoxy-1H-inden-1-one is unequivocally confirmed through the application of various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in this endeavor, providing a detailed picture of the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the protons of the methoxy (B1213986) group, the aromatic ring, and the indenone core. researchgate.netconicet.gov.ar The chemical shifts, splitting patterns, and integration of these signals allow for the precise assignment of each proton. Similarly, ¹³C NMR spectroscopy identifies the unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic and cyclopentenone rings. conicet.gov.ar

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum of this compound will characteristically show a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Additional absorption bands confirm the presence of the C-O-C ether linkage of the methoxy group and the C-H bonds of the aromatic and aliphatic portions of the molecule. conicet.gov.ar

Table 1: Spectroscopic Data for this compound

| Technique | Description | Key Features |

|---|---|---|

| ¹H NMR | Provides information about the hydrogen atoms in the molecule. | Signals for methoxy, aromatic, and indenone protons. researchgate.netconicet.gov.ar |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Signals for carbonyl, aromatic, and methoxy carbons. conicet.gov.ar |

| IR | Identifies functional groups. | Characteristic absorption for the carbonyl (C=O) group. conicet.gov.ar |

| Mass Spec | Determines the molecular weight and fragmentation pattern. | Provides the mass-to-charge ratio of the parent ion and its fragments. researchgate.net |

Computational Chemistry and In Silico Modeling

In addition to experimental techniques, computational chemistry offers powerful tools for predicting and understanding the properties of this compound at a molecular level.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. For derivatives of 5-methoxy-1-indanone (B147253), DFT has been employed to calculate fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations are crucial for predicting the reactivity and potential binding affinity of these compounds to biological targets.

Molecular Dynamics Simulations for Ligand-Target Binding

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as a derivative of this compound, and its biological target. While specific MD simulation studies on this compound are not widely documented, this methodology is critical in drug discovery. It allows researchers to visualize how a molecule fits into the active site of an enzyme or receptor, to predict the stability of the ligand-target complex, and to estimate the binding free energy. For instance, molecular docking, a related computational technique, was used to study the binding of a pyrazolyl thiazole (B1198619) carboxylate derivative, where the enantiomers showed different binding interactions within the target pocket.

In Vitro and In Vivo Pharmacological Screening Methodologies

To assess the potential therapeutic applications of this compound and its analogues, a variety of in vitro and in vivo pharmacological screening methods are employed.

Enzyme Inhibition Assays (e.g., Modified Ellman Method)

Enzyme inhibition assays are fundamental in identifying molecules that can modulate the activity of specific enzymes. The modified Ellman method is a widely used spectrophotometric assay to screen for inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases. While direct studies on this compound are limited, this assay has been used to evaluate related compounds. For example, derivatives of HupB were tested as cholinesterase inhibitors using this method. acs.org This highlights a potential screening approach for this compound should it be investigated for similar activities.

Cell Culture-Based Assays for Cytotoxicity and Growth Inhibition

Cell culture-based assays are crucial for determining the effect of a compound on cell viability and proliferation. The cytotoxic potential of derivatives of this compound has been explored against various cancer cell lines.

For instance, platinum(II) and palladium(II) complexes of 1-indanone (B140024) thiosemicarbazones, including a 5-methoxy derivative, were evaluated for their antiproliferative activity against the human leukemia U937 cell line. researchgate.netconicet.gov.ar These studies demonstrated that the metal complexes exhibited greater cytotoxicity than the free ligands. researchgate.netconicet.gov.ar In another study, a derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was identified as a potent cell growth inhibitor, with its activity attributed to tubulin polymerization inhibition. googleapis.com Furthermore, a patent application has described a derivative of 5-methoxy-1-indanone showing cell growth inhibition activity against a KRAS-G12C mutant cell line.

Table 2: Cytotoxicity and Growth Inhibition Data for Derivatives of this compound

| Compound/Derivative | Cell Line | Assay Type | Finding | Reference |

|---|---|---|---|---|

| Palladium(II) complexes of 1-indanone thiosemicarbazones | U937 (human leukemia) | Cell Proliferation | More cytotoxic than platinum(II) complexes. | researchgate.netconicet.gov.ar |

| Platinum(II) complexes of 1-indanone thiosemicarbazones | U937 (human leukemia) | Apoptosis Assay | Displayed selective apoptotic activity in U937 cells. | researchgate.netconicet.gov.ar |

| Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate | HeLa | Cell Growth Inhibition | Potent antiproliferative activity. | googleapis.com |

| Phenol derivative of 5-methoxy-1-indanone | KRAS-G12C mutant cell line | Cell Growth Inhibition | Showed inhibitory activity. |

Animal Models for Evaluating Therapeutic Efficacy

The therapeutic potential of compounds derived from the this compound scaffold is actively being investigated using various animal models. These in vivo studies are crucial for understanding the efficacy of these novel molecules in a complex biological system, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

Research has focused on derivatives of 5-methoxy-2,3-dihydro-1H-inden-1-one as multi-target-directed ligands, specifically designed to inhibit key enzymes involved in the progression of Alzheimer's disease. mdpi.comresearchgate.net The primary targets for these compounds are often acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in the pathology of AD. mdpi.comnih.gov

To evaluate the effectiveness of these indenone derivatives, researchers utilize established AD model mice. researchgate.net These models are genetically engineered to replicate key aspects of the disease's pathology, providing a platform to assess the neuroprotective and anti-inflammatory effects of new therapeutic agents.

Detailed research findings from these animal models have shown significant promise for certain derivatives. For instance, compound 12C , a derivative featuring a 2-(piperidin-1-yl)ethoxy group, was tested in an AD mouse model. researchgate.net The study revealed that 12C exhibited acetylcholinesterase inhibitory activity in the hippocampus at levels comparable to donepezil (B133215), a standard medication for Alzheimer's treatment. researchgate.net Furthermore, the same study highlighted that 12C was more potent in combating neuroinflammation within the AD model mice than both donepezil administered alone and a combination therapy of donepezil and rolipram. researchgate.net

Another line of investigation involves photoisomerizable 2-benzylideneindan-1-one (B1199582) analogs, which are derivatives of 5-methoxy indanone. mdpi.com These compounds are designed to change their isomeric form upon light exposure, potentially allowing for more targeted activity. The E-isomer of the N-benzyl(ethyl)amino analog 1h demonstrated potent, low nanomolar inhibition of AChE and high nanomolar inhibition of MAO-B in preclinical evaluations. mdpi.comnih.gov

The table below summarizes key findings from animal model studies involving these indenone derivatives.

| Compound ID | Animal Model | Key Efficacy Metric | Research Finding |

| 12C | AD Model Mice | AChE Inhibition | Displayed comparable AChE inhibitory activity in the hippocampus when compared with donepezil. researchgate.net |

| 12C | AD Model Mice | Neuroinflammation | Showed more potent activity against neuroinflammation than both donepezil and a combination of donepezil and rolipram. researchgate.net |

| (E)-1h | Preclinical Evaluation | Enzyme Inhibition | Achieved low nanomolar AChE and high nanomolar MAO-B inhibition potencies. mdpi.comnih.gov |

These findings underscore the potential of the this compound scaffold as a basis for developing novel therapeutics for complex diseases.

Future Perspectives and Emerging Research Avenues for 5 Methoxy 1h Inden 1 One

Design and Synthesis of Highly Potent and Selective Indenone Derivatives

The future development of 5-Methoxy-1H-inden-1-one as a therapeutic lead compound hinges on the design and synthesis of new derivatives with enhanced potency and selectivity. The 1-indanone (B140024) structure is a versatile template that allows for extensive chemical modification. beilstein-journals.orgresearchgate.net Researchers have successfully synthesized a wide array of 1-indanone derivatives by employing various chemical reactions, such as the Friedel–Crafts reaction, Nazarov cyclization, and Diels-Alder reactions. beilstein-journals.orgnih.gov

Recent research has demonstrated that specific substitutions on the indenone ring can lead to significant improvements in biological activity. For instance, the synthesis of 2-benzylidene-1-indanones has yielded compounds with potent cytotoxic effects against several human cancer cell lines, with IC50 values in the nanomolar range. nih.gov Similarly, 3-aryl-1-indanones have shown anticancer activity at the micromolar level. nih.gov By systematically modifying the substituents on the aromatic ring and the indenone core of this compound, it is possible to explore structure-activity relationships (SAR) to identify derivatives with optimal target engagement and minimal off-target effects. nih.gov The synthesis of novel derivatives, such as those coupling the indenone structure with other pharmacologically active moieties like pyridine, has also shown promise in developing new antimicrobial agents. researchgate.net Future efforts will likely focus on creating extensive libraries of these derivatives for high-throughput screening against a variety of biological targets.

Addressing Challenges in Drug Resistance and Compound Stability

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR). oup.comnih.gov Encouragingly, some indenone derivatives have shown the ability to circumvent these resistance mechanisms. A notable example is indanocine (B1236079), an indanone that selectively induces apoptosis in multidrug-resistant cancer cells, including those in a stationary phase, which are typically less susceptible to antimitotic drugs. oup.com This suggests that indenone-based compounds could be valuable for treating drug-resistant malignancies. oup.com Furthermore, a thiazolyl hydrazone derivative of indanone, ITH-6, was found not to be a substrate for common ABC transporters like ABCB1 and ABCG2, which are major contributors to drug resistance. frontiersin.org